Cas no 3639-21-2 (Butanoic acid,2-ethyl-2-hydroxy-)

Butanoic acid,2-ethyl-2-hydroxy- 化学的及び物理的性質

名前と識別子

-

- Butanoic acid,2-ethyl-2-hydroxy-

- 2-ETHYL-2-HYDROXYBUTYRIC ACID

- 2-Ethyl-2-hydroxybutanoic acid #

- LMFA01050387

- FT-0612236

- AS-60390

- EINECS 222-867-6

- CHEBI:165404

- HBPyU?O-(Benzotriazol-1-yl)-N,N,N',N'-bis(tetramethylene)uronium hexafluorophosphate

- SCHEMBL283370

- Butanoic acid, 2-ethyl-2-hydroxy-

- 2-Ethyl-2-Hydroxybutyrate

- SB84203

- 3639-21-2

- NS00030031

- AKOS009158317

- HY-142105

- 2-Ethyl-2-hydroxybutanoicacid

- 2-Ethyl-2-hydroxy-butyric acid

- 2-Ethyl-2-hydroxybutyric acid, 99%

- 2-ethyl-2-hydroxy-butanoic acid

- A823222

- 2-ethyl-2-hydroxybutanoate

- CS-0376187

- 2-Ethyl-2-hydroxybutanoic acid

- DTXSID90189914

- G77262

- DB-048955

-

- MDL: MFCD00004183

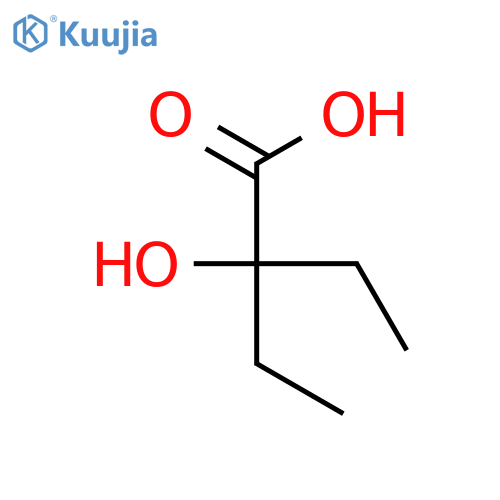

- インチ: InChI=1S/C6H12O3/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8)

- InChIKey: LXVSANCQXSSLPA-UHFFFAOYSA-N

- ほほえんだ: C(C(O)(CC)C(O)=O)C

計算された属性

- せいみつぶんしりょう: 132.07866

- どういたいしつりょう: 132.079

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 57.5A^2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 1.0160 (rough estimate)

- ゆうかいてん: 79-82 °C (lit.)

- ふってん: 277.83°C (rough estimate)

- フラッシュポイント: 120.1°C

- 屈折率: 1.4691 (estimate)

- PSA: 57.53

- LogP: 0.62210

- ようかいせい: 未確定

Butanoic acid,2-ethyl-2-hydroxy- セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-37/39

-

危険物標識:

- セキュリティ用語:S24/25

- リスク用語:36/37/38

Butanoic acid,2-ethyl-2-hydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-230269-5 g |

2-Ethyl-2-hydroxybutyric acid, |

3639-21-2 | 99% | 5g |

¥602.00 | 2023-07-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E923327-5g |

2-ethyl-2-hydroxybutanoic acid |

3639-21-2 | 99% | 5g |

¥594.00 | 2022-01-11 | |

| 1PlusChem | 1P003HNI-250mg |

2-Ethyl-2-hydroxybutanoic acid |

3639-21-2 | 99%;RG | 250mg |

$43.00 | 2024-05-04 | |

| Aaron | AR003HVU-1g |

2-Ethyl-2-hydroxybutanoic acid |

3639-21-2 | 99% | 1g |

$74.00 | 2025-02-12 | |

| 1PlusChem | 1P003HNI-1g |

2-Ethyl-2-hydroxybutanoic acid |

3639-21-2 | 99% | 1g |

$83.00 | 2024-05-04 | |

| A2B Chem LLC | AB62046-250mg |

2-Ethyl-2-hydroxybutyric acid |

3639-21-2 | 99% | 250mg |

$117.00 | 2024-04-20 | |

| 1PlusChem | 1P003HNI-5g |

2-Ethyl-2-hydroxybutanoic acid |

3639-21-2 | 99% | 5g |

$249.00 | 2023-12-17 | |

| A2B Chem LLC | AB62046-1g |

2-Ethyl-2-hydroxybutyric acid |

3639-21-2 | 99% | 1g |

$206.00 | 2024-04-20 | |

| eNovation Chemicals LLC | K41720-100g |

2-Ethyl-2-hydroxybutyric acid |

3639-21-2 | 95% | 100g |

$3850 | 2025-03-03 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 138436-5G |

Butanoic acid,2-ethyl-2-hydroxy- |

3639-21-2 | 5g |

¥1168.85 | 2023-12-10 |

Butanoic acid,2-ethyl-2-hydroxy- 関連文献

-

1. Electrochemistry of the quasi-reversible bis[2-ethyl-2-hydroxybutanoato(2–)]-oxochromate-(V) and -(IV) and bis[2-hydroxy-2-methylbutanoato(2–)]oxochromate-(V) and -(IV) redox couples and the crystal and molecular structure of sodium bis[2-ethyl-2-hydroxybutanoato(2–)]oxochromate(V)sesquihydrateRobert J. Judd,Trevor W. Hambley,Peter A. Lay J. Chem. Soc. Dalton Trans. 1989 2205

-

Basab Bijayi Dhar,Ritam Mukherjee,Edwin S. Gould Dalton Trans. 2009 868

-

Hiroyuki Nishiyama,Masahiro Ono,Takuya Sugimoto,Toshio Sasai,Naoyuki Asakawa,Takashi Yaegashi,Masato Nagaoka,Takeshi Matsuzaki,Noriyuki Kogure,Mariko Kitajima,Hiromitsu Takayama Med. Chem. Commun. 2012 3 1500

-

Hiroyuki Nishiyama,Masahiro Ono,Takuya Sugimoto,Toshio Sasai,Naoyuki Asakawa,Takashi Yaegashi,Masato Nagaoka,Takeshi Matsuzaki,Noriyuki Kogure,Mariko Kitajima,Hiromitsu Takayama Med. Chem. Commun. 2012 3 1500

-

Basab Bijayi Dhar,Ritam Mukherjee,Edwin S. Gould Dalton Trans. 2009 868

-

6. Electron paramagnetic resonance spectroscopic characterization of {2,2-bis(hydroxymethyl)-2-[bis(2-hydroxy-ethyl)amino]ethanolato}oxochromate(V)Beshakeh S. Fonkeng,Edward Gelerinter,Rathindra N. Bose J. Chem. Soc. Dalton Trans. 1995 4129

-

7. Electrochemistry of the quasi-reversible bis[2-ethyl-2-hydroxybutanoato(2–)]-oxochromate-(V) and -(IV) and bis[2-hydroxy-2-methylbutanoato(2–)]oxochromate-(V) and -(IV) redox couples and the crystal and molecular structure of sodium bis[2-ethyl-2-hydroxybutanoato(2–)]oxochromate(V)sesquihydrateRobert J. Judd,Trevor W. Hambley,Peter A. Lay J. Chem. Soc. Dalton Trans. 1989 2205

-

Joaquin F. Perez-Benito,Conchita Arias New J. Chem. 2001 25 1438

-

Joaquin F. Perez-Benito,Conchita Arias New J. Chem. 2001 25 1438

-

Lamis Judah,Roberto Marin,Diane Stroup,Chrys Wesdemiotis,Rathindra N. Bose Toxicol. Res. 2014 3 56

Butanoic acid,2-ethyl-2-hydroxy-に関する追加情報

Butanoic acid, 2-ethyl-2-hydroxy (CAS No. 3639-21-2): A Comprehensive Overview

Butanoic acid, 2-ethyl-2-hydroxy (CAS No. 3639-21-2) is a versatile organic compound that has garnered significant attention in various fields, including pharmaceuticals, chemical synthesis, and materials science. This compound, also known as 2-Ethyl-2-hydroxybutanoic acid, is characterized by its unique structural features and diverse applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.

Chemical Structure and Properties

Butanoic acid, 2-ethyl-2-hydroxy is a carboxylic acid with the molecular formula C7H14O3. The presence of a hydroxyl group (-OH) and an ethyl group (-CH2CH3) on the same carbon atom imparts unique chemical properties to this compound. The hydroxyl group can participate in hydrogen bonding, making 2-Ethyl-2-hydroxybutanoic acid a polar molecule with good solubility in water and other polar solvents. Additionally, the carboxylic acid group (-COOH) can undergo various chemical reactions, such as esterification, amide formation, and decarboxylation.

The physical properties of Butanoic acid, 2-ethyl-2-hydroxy include a melting point of approximately -15°C and a boiling point of around 180°C. These properties make it suitable for use in a wide range of applications where thermal stability is required.

Synthesis Methods

The synthesis of Butanoic acid, 2-ethyl-2-hydroxy can be achieved through several routes. One common method involves the hydration of crotonaldehyde (C4H6O) followed by subsequent oxidation steps. The reaction sequence typically includes the addition of water to the double bond of crotonaldehyde to form an alcohol intermediate, which is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).

An alternative synthetic route involves the reaction of ethyl acetoacetate (C6H10O3) with formaldehyde (CH2O) under acidic conditions. This reaction leads to the formation of a hemiacetal intermediate, which can be further hydrolyzed and oxidized to yield Butanoic acid, 2-ethyl-2-hydroxy.

Applications in Pharmaceuticals and Chemical Synthesis

Butanoic acid, 2-ethyl-2-hydroxy has found applications in the pharmaceutical industry due to its potential as an intermediate in the synthesis of various drugs. For instance, it can be used in the preparation of anti-inflammatory agents and analgesics. Recent research has also explored its use as a building block for the synthesis of more complex molecules with therapeutic properties.

In chemical synthesis, Butanoic acid, 2-ethyl-2-hydroxy serves as a valuable starting material for the preparation of esters and amides. These derivatives are widely used in the formulation of polymers, coatings, and adhesives. The ability to functionalize this compound through esterification and amide formation opens up numerous possibilities for developing new materials with tailored properties.

Recent Research Advancements

The scientific community has shown increasing interest in exploring the potential applications of Butanoic acid, 2-ethyl-2-hydroxy in various fields. Recent studies have focused on its use as a chiral building block for asymmetric synthesis. Chiral compounds are essential in pharmaceuticals due to their ability to interact selectively with biological targets. Researchers have developed efficient methods for synthesizing enantiomerically pure forms of Butanoic acid, 2-ethyl-2-hydroxy, which can be used as chiral auxiliaries or ligands in catalytic reactions.

Another area of interest is the use of Butanoic acid, 2-ethyl-2-hydroxy in green chemistry initiatives. The development of sustainable synthetic routes that minimize environmental impact is a priority in modern chemical research. Studies have shown that Butanoic acid, 2-ethyl-2-hydroxy can be synthesized using renewable feedstocks and environmentally friendly catalysts, making it an attractive candidate for green chemistry applications.

Safety Considerations and Handling Guidelines

While Butanoic acid, 2-ethyl-2-hydroxy is generally considered safe for laboratory use when proper handling guidelines are followed, it is important to exercise caution due to its acidic nature. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to prevent skin contact and inhalation. Additionally, proper ventilation should be maintained to avoid exposure to vapors.

In case of accidental contact with skin or eyes, immediate rinsing with water for at least 15 minutes is recommended. If ingested or inhaled, medical attention should be sought promptly. It is also advisable to store Butanoic acid, 2-ethyl-2-hydroxy in well-sealed containers away from incompatible substances such as strong oxidizers.

Conclusion

Butanoic acid, 2-ethyl-2-hydroxy (CAS No. 3639-21-2) is a multifaceted organic compound with a wide range of applications in pharmaceuticals, chemical synthesis, and materials science. Its unique chemical structure and properties make it an invaluable component in various research and industrial processes. As ongoing research continues to uncover new possibilities for its use, Butanoic acid, 2-ethyl-2-hydroxy remains a promising compound with significant potential for future developments.

3639-21-2 (Butanoic acid,2-ethyl-2-hydroxy-) 関連製品

- 6100-05-6(Potassium citrate monohydrate)

- 10402-15-0(Copper Citrate)

- 5949-29-1(Citric acid monohydrate)

- 77-92-9(Citric acid)

- 77-95-2(D(-)-Quinic Acid)

- 3012-65-5(Diammonium hydrogen citrate)

- 7778-49-6(Potassium citrate)

- 6205-14-7(Hydroxycitric Acid (Technical Grade))

- 1123-28-0(1-Hydroxycyclohexanecarboxylic acid)

- 3739-30-8(2-Hydroxy-2-methylbutyric acid)